molecular formula C13H10N2O3 B3901365 2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one

2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one

Cat. No.: B3901365
M. Wt: 242.23 g/mol
InChI Key: IVEXJGKHRKGGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropone or 2,4,6-cycloheptatrien-1-one is an organic compound with some importance in organic chemistry as a non-benzenoid aromatic . The compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group .


Synthesis Analysis

Numerous methods exist for the organic synthesis of tropones and its derivatives. Two selected methods for the synthesis of tropone are by selenium dioxide oxidation of cycloheptatriene and indirectly from tropinone by a Hofmann elimination and a bromination .


Molecular Structure Analysis

The compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group . The related compound tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) has an additional alcohol (or an enol including the double bond) group next to the ketone .


Chemical Reactions Analysis

Tropone undergoes ring contraction to benzoic acid with potassium hydroxide at elevated temperature . Many derivatives also contract to the corresponding arenes . Tropone reacts in electrophilic substitution, for instance with bromine, but the reaction proceeds through the 1,2-addition product and is not an electrophilic aromatic substitution . Tropone derivatives also react in nucleophilic substitution very much like in nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

Tropone has a molar mass of 106.12 g/mol and a density of 1.094 g/mL . It has a boiling point of 113 °C (235 °F; 386 K) (15 mmHg) . The dipole moment for tropone is 4.17 D compared to a value of only 3.04 D for cycloheptanone .

Mechanism of Action

The carbonyl group is more polarized as a result of the triene ring, giving a partial positive charge on the carbon atom (A) and a partial negative charge on oxygen . In an extreme case, the carbon atom has a full positive charge (B) forming a tropylium ion ring which is an aromatic 6 electron system © .

Safety and Hazards

The flash point of Tropone is > 113 °C (235 °F; 386 K) .

Properties

IUPAC Name

2-anilino-5-nitrocyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13-9-7-11(15(17)18)6-8-12(13)14-10-4-2-1-3-5-10/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXJGKHRKGGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one
Reactant of Route 2
Reactant of Route 2
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one
Reactant of Route 3
Reactant of Route 3
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one
Reactant of Route 4
Reactant of Route 4
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one
Reactant of Route 5
Reactant of Route 5
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one
Reactant of Route 6
Reactant of Route 6
2-anilino-5-nitro-2,4,6-cycloheptatrien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.